molecular formula C7H2BrF5O B1404591 1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene CAS No. 1417567-17-9

1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene

Cat. No. B1404591
CAS RN: 1417567-17-9
M. Wt: 276.99 g/mol
InChI Key: PGMZSKAXRNHCAL-UHFFFAOYSA-N
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Description

1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene is a chemical compound that undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .


Synthesis Analysis

The synthesis of 1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene involves a Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan . It may also be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene .


Chemical Reactions Analysis

1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .

Mechanism of Action

Target of Action

The primary target of 1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Diels-Alder reaction pathway . It reacts with lithium diisopropylamide (LDA) in THF and furan, yielding the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .

Pharmacokinetics

Its physical properties such as its liquid form, density (162 g/mL at 25 °C), and refractive index (n20/D 1462) suggest that it may have specific bioavailability characteristics .

Result of Action

The compound’s action results in the formation of 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes . These are key intermediates in various organic synthesis reactions .

Action Environment

The compound’s action is influenced by environmental factors such as temperature. For instance, its reaction with lithium diisopropylamide (LDA) occurs in THF and furan . Additionally, safety precautions suggest avoiding dust formation and contact with skin and eyes, indicating that its stability and efficacy may be affected by exposure to air and moisture .

properties

IUPAC Name

5-bromo-1,2-difluoro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF5O/c8-3-1-4(9)6(10)5(2-3)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMZSKAXRNHCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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